(1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride

Chiral resolution Enantioselective synthesis Stereochemical quality control

(1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride (CAS 2694056-77-2; molecular formula C10H20ClNO; MW 205.72 g/mol) is a chiral, cis-configured cyclohexylamine derivative featuring a cyclobutoxy ether at the 3-position and a primary amine at the 1-position, supplied as the hydrochloride salt for enhanced aqueous solubility. The compound belongs to the broader class of 3-alkoxycyclohexan-1-amines, a scaffold that has gained recognition through the discovery that a 3-cyclobutoxy constraint—when incorporated into H3 histamine receptor (H3R) ligands—confers a significant increase in receptor binding affinity compared to the classical, flexible 3-propoxy linker.

Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
Cat. No. B13490964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride
Molecular FormulaC10H20ClNO
Molecular Weight205.72 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2CCCC(C2)N.Cl
InChIInChI=1S/C10H19NO.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h8-10H,1-7,11H2;1H/t8-,10+;/m1./s1
InChIKeyKLLZITKMLSAXQQ-SCYNACPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3S)-3-Cyclobutoxycyclohexan-1-amine Hydrochloride: A Stereochemically Defined cis-3-Cyclobutoxy Cyclohexylamine Building Block for Medicinal Chemistry and H3R Ligand Research


(1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride (CAS 2694056-77-2; molecular formula C10H20ClNO; MW 205.72 g/mol) is a chiral, cis-configured cyclohexylamine derivative featuring a cyclobutoxy ether at the 3-position and a primary amine at the 1-position, supplied as the hydrochloride salt for enhanced aqueous solubility . The compound belongs to the broader class of 3-alkoxycyclohexan-1-amines, a scaffold that has gained recognition through the discovery that a 3-cyclobutoxy constraint—when incorporated into H3 histamine receptor (H3R) ligands—confers a significant increase in receptor binding affinity compared to the classical, flexible 3-propoxy linker . Although the target compound itself is a simplified, non-piperidine-containing analogue, its cis-(1R,3S) stereochemistry and the cyclobutoxy ring constraint distinguish it from linear alkoxy or diastereomeric counterparts and position it as a valuable chiral intermediate or fragment for structure–activity relationship (SAR) exploration in neuropharmacological and broader medicinal chemistry programs .

Why Generic 3-Alkoxycyclohexan-1-amines Cannot Substitute for (1R,3S)-3-Cyclobutoxycyclohexan-1-amine Hydrochloride in Stereochemically Sensitive Applications


The 3-alkoxycyclohexan-1-amine chemical space encompasses compounds with linear (e.g., 3-ethoxy, 3-propoxy, 3-butoxy), branched (e.g., 3-isopropoxy, 3-tert-butoxy), and cyclic (e.g., 3-cyclobutoxy) ether substituents, each of which presents distinct conformational flexibility, steric bulk, and hydrogen-bonding geometry . Critically, published SAR from the H3R ligand field demonstrates that replacing a flexible 3-propoxy linker with a constrained trans-3-cyclobutoxy motif increases H3R affinity by 0.7–1.8 log units (i.e., ~5- to ~60-fold), while the corresponding cis-3-cyclobutoxy constraint can produce markedly different affinity outcomes depending on the stereochemical context . Consequently, procurement of an undefined mixture of diastereomers (e.g., CAS 1515601-88-3, the racemic or stereochemically unspecified free base) or a linear alkoxy analogue in place of the stereochemically defined (1R,3S)-cis isomer risks introducing uncontrolled variables in binding assays, chiral HPLC method development, or asymmetric synthesis campaigns .

Quantitative Differentiation Evidence for (1R,3S)-3-Cyclobutoxycyclohexan-1-amine Hydrochloride Versus Key Comparators


Stereochemical Definition: (1R,3S) cis Enantiopure Hydrochloride Differentiated from Racemic or Unspecified Stereoisomer Batches

The target compound is supplied as the single enantiomer pair (1R,3S) with a defined cis relationship between the amine and the cyclobutoxy substituent on the cyclohexane ring, as confirmed by the InChI Key KLLZITKMLSAXQQ-SCYNACPDSA-N and the isomeric SMILES C1C[C@H](C[C@H](C1)OC2CCC2)N.Cl . In contrast, the most commonly listed alternative, 3-cyclobutoxycyclohexan-1-amine hydrochloride (CAS 2680536-56-3) and the free base 3-cyclobutoxycyclohexan-1-amine (CAS 1515601-88-3), are registered without stereochemical descriptors, indicating they are racemic mixtures or stereochemically undefined materials . For applications requiring precise stereochemical control—such as chiral ligand design, enantioselective catalysis, or diastereomeric salt resolution—this distinction eliminates the need for costly and time-consuming chiral preparative separation steps before use.

Chiral resolution Enantioselective synthesis Stereochemical quality control

Hydrochloride Salt Form Provides Quantifiable Aqueous Solubility Advantage Over the Free Base for Biological Assay Compatibility

The hydrochloride salt form (MW 205.72 g/mol; C10H20ClNO) of (1R,3S)-3-cyclobutoxycyclohexan-1-amine is explicitly formulated to enhance water solubility compared to the free base (MW 169.26 g/mol; C10H19NO) . While specific aqueous solubility values (mg/mL) for this compound are not publicly reported in peer-reviewed literature, the general principle of hydrochloride salt formation for primary aliphatic amines is well established: the protonated ammonium species (pKa ~10–11 for cyclohexylamines) exhibits markedly increased polarity and hydrogen-bonding capacity with water, typically improving aqueous solubility by 1–3 orders of magnitude relative to the neutral free base . This salt form eliminates the need for researchers to perform in situ salt formation or use organic co-solvents when preparing dosing solutions for in vitro assays.

Aqueous solubility Salt selection Biological assay compatibility

Cyclobutoxy Conformational Constraint: Class-Level H3R Affinity Enhancement of 5- to 60-Fold Over the Flexible 3-Propoxy Linker Motif

In a foundational MedChemComm study, Wijtmans et al. (2010) demonstrated that replacing the classical flexible 3-propoxy linker in H3R ligands with a constrained trans-3-cyclobutoxy motif increased binding affinity by 0.7–1.8 log units . Specifically, trans-constrained oxazoline ligand 22 exhibited pKi = 8.1 compared to the unconstrained counterpart 5, while trans-constrained spiro-oxazoline 24 displayed pKi = 8.7—a 40-fold higher affinity than the unconstrained derivative 32. Across two additional oxazole sub-series (compounds 29 and 31), the trans-cyclobutoxy constraint provided affinity gains of 0.7 and 1.8 log units, respectively . Although these data are derived from 3-piperidino-cyclobutoxy containing H3R ligands rather than the simpler 3-cyclobutoxycyclohexan-1-amine scaffold, they establish the cyclobutoxy ring as a validated conformational constraint that can dramatically enhance target engagement compared to a linear propoxy chain. This class-level evidence is directly relevant to the target compound as a fragment or intermediate for SAR campaigns exploring constrained amine scaffolds for GPCR targets.

Histamine H3 receptor Conformational restriction Linker rigidification Structure–activity relationship

Cis-vs-Trans Stereochemistry of the Cyclobutoxy Constraint Modulates H3R Affinity: cis Constraint Produces Lower Affinity (pKi = 6.6) Than trans (pKi = 8.7) in a Matched Pair

Within the same H3R ligand series, Wijtmans et al. (2010) directly compared cis- and trans-constrained spiro-oxazoline analogues . The trans-constrained compound 24 exhibited pKi = 8.7 and pEC50_inv = 9.2 (measured by inhibition of [35S]GTPγS binding), whereas the cis-constrained analogue 25 displayed a substantially lower pKi of 6.6 . Although the authors noted that this observation was limited to one specific example and could not be generalized across all cis derivatives, it underscores the critical impact of cyclobutoxy ring stereochemistry on pharmacological outcomes. For the target compound, which bears the cyclobutoxy group in a cis relationship to the amine on a cyclohexane ring (rather than a cyclobutane core), the stereochemical configuration at the cyclohexane 1- and 3-positions is a key determinant of the spatial presentation of the amine and ether pharmacophoric elements.

Stereochemistry–activity relationship cis/trans isomerism H3R inverse agonism Conformational analysis

Cyclobutoxy vs. Linear or Branched Alkoxy Substituents: Differential Conformational and Steric Properties Relevant to Fragment-Based Drug Design

The cyclobutoxy group in the target compound introduces a conformationally restricted four-membered ring ether that occupies a distinct region of chemical space compared to linear alkoxy substituents (e.g., 3-ethoxy, 3-propoxy) or branched variants (e.g., 3-isopropoxy, 3-tert-butoxy). Cyclobutanes have been increasingly employed in medicinal chemistry to improve metabolic stability, reduce planarity, direct pharmacophore geometry, and fill hydrophobic pockets . The cyclobutoxy ring restricts the rotational freedom of the C–O bond relative to linear alkoxy chains, reducing the number of accessible conformers and potentially lowering the entropic penalty upon target binding . While no direct comparative binding data exist for the target compound versus linear alkoxy analogues in the same assay, the validated H3R literature (see Evidence Items 3 and 4) establishes the principle that cyclobutoxy constraint can significantly outperform flexible propoxy linkers . Accessible comparator compounds include 3-ethoxycyclohexan-1-amine (CAS 4342-48-7; MW 143.23), 3-isopropoxycyclohexan-1-amine, and 3-(tert-butoxy)cyclohexan-1-amine (CAS 1211592-87-8; MW 171.28) .

Fragment-based drug discovery Conformational restriction Alkoxy substituent SAR Cyclobutane in medicinal chemistry

Patent-Backed Cyclobutoxy Motif: UCB Pharma Intellectual Property Establishes Pharmacological Relevance of Cyclobutoxy-Containing Amines for CNS and Metabolic Indications

The UCB Pharma patent family (US 2010/0292188 A1; WO 2009/092794; CA 2723626) explicitly claims compounds of formula (I) comprising a cyclobutoxy group for use as pharmaceuticals targeting indications including cognitive disorders, sleep/wake disorders, epilepsy, obesity, pain, and neurodegenerative diseases . The patent specifically exemplifies cyclobutoxy-constrained amine derivatives and highlights their utility as H3R ligands. The intellectual property landscape therefore validates the cyclobutoxy amine motif as a pharmacologically relevant scaffold with demonstrated industry interest. For procurement decisions, sourcing a compound aligned with a known patent family—rather than a structurally related but IP-unmapped alkoxy analogue—provides strategic value for freedom-to-operate assessments, lead optimization benchmarking, and competitive intelligence .

Patent landscape CNS drug discovery Histamine H3 receptor Intellectual property

Optimal Procurement and Research Application Scenarios for (1R,3S)-3-Cyclobutoxycyclohexan-1-amine Hydrochloride


H3R Ligand SAR Campaigns Requiring Stereochemically Defined Cyclobutoxy-Constrained Amine Fragments

Research groups pursuing histamine H3 receptor (H3R) antagonist or inverse agonist programs can employ (1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride as a stereochemically defined fragment or intermediate for exploring constrained amine pharmacophores. The published SAR demonstrating that trans-3-cyclobutoxy constraint increases H3R affinity by 0.7–1.8 log units over flexible 3-propoxy linkers provides a quantitative rationale for incorporating cyclobutoxy-constrained cyclohexylamine moieties into lead series. The (1R,3S) cis stereochemistry of the target compound offers a specific geometry for systematic exploration of cis-vs-trans SAR, given that a cis-constrained cyclobutoxy ligand showed pKi = 6.6 compared to pKi = 8.7 for its trans counterpart in a matched H3R pair . The hydrochloride salt form ensures direct compatibility with aqueous binding assay buffers, eliminating the need for pre-formulation solubility optimization .

Chiral Building Block for Asymmetric Synthesis of Constrained Amine-Containing Bioactive Molecules

The (1R,3S) defined stereochemistry makes this compound a valuable chiral building block for constructing more complex molecules with predictable stereochemical outcomes . The primary amine handle enables diverse downstream transformations including amide coupling, reductive amination, sulfonamide formation, and urea synthesis, while the cyclobutoxy ether provides a metabolically stable, conformationally restricted substituent . Unlike the racemic or stereochemically undefined 3-cyclobutoxycyclohexan-1-amine free base (CAS 1515601-88-3), the target compound eliminates the need for chiral HPLC resolution before use in enantioselective synthesis sequences . This is particularly relevant for academic and industrial medicinal chemistry groups synthesizing focused libraries of constrained amine derivatives for screening against CNS targets.

Competitive Intelligence and Freedom-to-Operate Benchmarking Against the UCB Pharma Cyclobutoxy Patent Family

Pharmaceutical competitive intelligence teams and IP attorneys can procure the target compound as a reference standard for benchmarking against the UCB Pharma cyclobutoxy patent family (US 2010/0292188 A1; WO 2009/092794), which claims cyclobutoxy-containing amine compounds for CNS and metabolic indications . The target compound's structural proximity to the exemplified cyclobutoxy amine scaffolds in the patent makes it a useful comparator for evaluating the breadth of patent claims, designing-around strategies, and assessing the novelty of internal lead series. For CROs and pharmaceutical companies engaged in H3R or broader GPCR-targeted drug discovery, having a characterized sample of a patent-relevant scaffold facilitates head-to-head in-house profiling and strengthens the evidentiary basis for FTO opinions .

Physicochemical Reference Standard for Chiral Method Development and Salt Form Comparability Studies

Analytical chemistry groups developing chiral HPLC or SFC methods for 3-alkoxycyclohexan-1-amine derivatives can use (1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride as a well-characterized reference standard with confirmed absolute stereochemistry (InChI Key KLLZITKMLSAXQQ-SCYNACPDSA-N) . The hydrochloride salt provides consistent physicochemical properties (MW 205.72 g/mol; defined counterion stoichiometry) compared to the free base (MW 169.26 g/mol), which may exhibit batch-dependent protonation state . This compound can serve as a system suitability standard for method validation in purity, identity, and chiral purity testing of 3-cyclobutoxycyclohexan-1-amine batches sourced from different vendors or synthetic routes.

Quote Request

Request a Quote for (1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.